4-Ethoxy-but-3-en-2-one IUPAC name and synonyms
4-Ethoxy-but-3-en-2-one IUPAC name and synonyms
An In-Depth Technical Guide to 4-Ethoxybut-3-en-2-one and its Analogs in Synthetic Chemistry
This guide provides a comprehensive technical overview of 4-ethoxybut-3-en-2-one, a bifunctional chemical compound featuring both vinylogous ester and α,β-unsaturated ketone moieties. We will delve into its fundamental properties, spectroscopic signature, and synthetic pathways. Recognizing the pivotal role of fluorinated analogs in modern drug discovery, this document places special emphasis on the synthesis and application of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a key building block in the development of pharmaceuticals.
Core Compound Identification and Properties
IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-ethoxybut-3-en-2-one [1]. It is a molecule that can exist as (E) and (Z) isomers, though the (E)-isomer is generally more stable and common.
Commonly encountered synonyms and identifiers in chemical databases include:
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SCHEMBL269751[1]
It is critical to distinguish this core structure from its frequently studied derivatives, such as the phenylated chalcone (E)-4-(4-Ethoxyphenyl)but-3-en-2-one or the highly reactive halogenated versions like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)[2].
Physicochemical Characteristics
The fundamental properties of 4-ethoxybut-3-en-2-one have been calculated and are summarized in the table below. These values are essential for predicting its behavior in solvent systems, its potential for membrane permeability, and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.5 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 114.068079557 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
Spectroscopic Profile
A definitive structural confirmation of 4-ethoxybut-3-en-2-one relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 7.5-7.8 (d, 1H) : Vinyl proton α to carbonyl. δ 5.2-5.5 (d, 1H) : Vinyl proton β to carbonyl. δ 3.9-4.2 (q, 2H) : Methylene (-OCH₂-) protons. δ 2.1-2.3 (s, 3H) : Acetyl (-COCH₃) protons. δ 1.2-1.4 (t, 3H) : Methyl (-CH₃) protons of the ethoxy group. | The vinyl protons are distinct and coupled, with the downfield shift of the α-proton influenced by the deshielding effect of the carbonyl group. The ethoxy group shows a characteristic quartet-triplet pattern. |
| ¹³C NMR | δ ~198 : Carbonyl carbon (C2). δ ~165 : Vinylic carbon attached to oxygen (C4). δ ~98 : Vinylic carbon α to carbonyl (C3). δ ~65 : Methylene carbon (-OCH₂-). δ ~28 : Acetyl methyl carbon (C1). δ ~14 : Ethoxy methyl carbon. | The chemical shifts are dictated by the electronic environment; the carbonyl carbon is significantly downfield, while the enol ether carbons are also clearly distinguishable. |
| IR Spectroscopy | ~1660 cm⁻¹ (strong) : C=O stretch (conjugated ketone). ~1610 cm⁻¹ (strong) : C=C stretch (conjugated alkene). ~1250 cm⁻¹ (strong) : C-O stretch (vinyl ether). | The conjugation lowers the stretching frequency of the C=O and C=C bonds compared to their non-conjugated counterparts, providing a key diagnostic feature. |
| Mass Spectrometry (EI-MS) | m/z 114 : Molecular ion (M⁺). m/z 99 : Loss of methyl (-CH₃). m/z 86 : Loss of ethylene (-C₂H₄) via McLafferty rearrangement. m/z 71 : Loss of ethoxy radical (-OC₂H₅). m/z 43 : Acetyl cation ([CH₃CO]⁺), often the base peak. | Fragmentation patterns provide direct evidence of the compound's connectivity, with the acetyl cation being a particularly stable and abundant fragment. |
Synthesis Strategies and Methodologies
The synthesis of 4-ethoxybut-3-en-2-one and its analogs leverages fundamental reactions in organic chemistry. The choice of strategy depends on the desired substituents. For the highly valuable trifluoromethyl analog, ETFBO, a robust method involves the acylation of an electron-rich alkene.
Protocol: Synthesis of (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
This protocol is adapted from methodologies described in the patent literature for producing ETFBO, a versatile building block[3]. The reaction proceeds via the acylation of ethyl vinyl ether with trifluoroacetyl chloride.
Experimental Rationale: The use of ethyl vinyl ether as a substrate provides the core carbon backbone and the ethoxy group. Trifluoroacetyl chloride is a highly reactive electrophile. A non-nucleophilic organic base, such as N-methylmorpholine, is crucial. It acts as a scavenger for the HCl byproduct without competing with the ethyl vinyl ether in reacting with the acyl chloride, thereby preventing unwanted side reactions and maximizing yield.
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl vinyl ether (1.0 eq) and a suitable anhydrous organic solvent (e.g., dichloromethane).
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Base Addition: Add N-methylmorpholine (1.1 eq) to the reaction mixture. Cool the flask to 0 °C in an ice bath.
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Acylation: Add trifluoroacetyl chloride (1.05 eq), dissolved in the same anhydrous solvent, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (E)-ETFBO.
Chemical Reactivity and Applications in Drug Development
While 4-ethoxybut-3-en-2-one itself is a useful synthon, its trifluoromethyl analog, ETFBO, has garnered significant attention from the drug development community. The trifluoromethyl (-CF₃) group is a bioisostere for several groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Case Study: ETFBO as a Precursor to Celecoxib®
ETFBO is a powerful building block for constructing trifluoromethyl-substituted heterocyclic compounds, which are prevalent in pharmaceuticals[4]. A prominent example is its use in a novel synthetic approach to Celecoxib®, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID)[4].
The key transformation involves a condensation reaction between a substituted hydrazine and the β-dicarbonyl equivalent derived from ETFBO. This reaction efficiently forms the pyrazole core of the final drug molecule. This application underscores the strategic importance of ETFBO in providing a direct route to complex molecular architectures containing the crucial trifluoromethyl moiety[].
Reaction Pathway to a Pyrazole Core
Caption: Simplified pathway from ETFBO to the Celecoxib® core.
Safety and Handling
As with any active chemical reagent, proper safety protocols are mandatory when handling 4-ethoxybut-3-en-2-one and its halogenated analogs. Based on safety data for related structures, the following precautions should be observed[6].
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[7].
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Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors[6].
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Fire Safety: The compound is a combustible liquid. Keep it away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or foam) in case of a fire[8].
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Exposure Control: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air immediately[9].
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents[7].
Conclusion
4-Ethoxybut-3-en-2-one is a versatile chemical intermediate whose true potential is magnified in its functionalized analogs. The trifluoromethyl derivative, ETFBO, serves as a testament to this, acting as an indispensable building block in modern medicinal chemistry. Its role in the synthesis of complex pharmaceuticals like Celecoxib® highlights the power of strategic molecular design. A thorough understanding of the synthesis, reactivity, and handling of these compounds is essential for researchers and scientists aiming to innovate in the fields of drug discovery and materials science.
References
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PubChem. 4-Ethoxy-but-3-en-2-one. National Center for Biotechnology Information. [Link]
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IUCr. (E)-4-(4-Ethoxyphenyl)but-3-en-2-one. International Union of Crystallography. [Link]
-
Dow AgroSciences LLC. Material Safety Data Sheet. [Link]
-
Capot Chemical Co., Ltd. MSDS of (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. [Link]
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SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]
-
ResearchGate. Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. [Link]
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ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
- Google Patents. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one.
-
PubChem. 4-Ethoxypent-3-en-2-one. National Center for Biotechnology Information. [Link]
-
A&A Pharmachem. Safety Data Sheet. [Link]
-
PubChem. 4-(3-Ethoxy-4-hydroxyphenyl)but-3-en-2-one. National Center for Biotechnology Information. [Link]
-
precisionFDA. 4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. U.S. Food and Drug Administration. [Link]
Sources
- 1. 4-Ethoxy-but-3-en-2-one | C6H10O2 | CID 15871655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. transportation.ky.gov [transportation.ky.gov]
- 9. capotchem.cn [capotchem.cn]
